Isobenzofuran-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6)-carboxyfluorescein , is a heterocyclic compound with the chemical formula C42H24O14. Its structure features a benzofuran ring fused to a xanthene ring system.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for isobenzofuran-1-carboxylic acid. One notable method involves the construction of the benzofuran ring through a unique free radical cyclization cascade. This approach allows the synthesis of challenging polycyclic benzofuran derivatives. Another method employs proton quantum tunneling, resulting in high yields and fewer side reactions .
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis typically involves the modification of existing xanthene or fluorescein derivatives to introduce the carboxylic acid group.
Analyse Chemischer Reaktionen
Isobenzofuran-1-carboxylic acid can undergo various reactions:
Oxidation: It can be oxidized to form derivatives with different functional groups.
Reduction: Reduction of the carboxylic acid group may yield alcohols or other reduced forms.
Substitution: Substituents can be introduced at various positions on the benzofuran ring. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic substitution reagents (e.g., alkyl halides).
Major products from these reactions include derivatives with altered solubility, fluorescence properties, or biological activities.
Wissenschaftliche Forschungsanwendungen
Isobenzofuran-1-carboxylic acid finds applications in various fields:
Chemistry: Used as a fluorescent probe in analytical chemistry and biochemistry.
Biology: Employed for cell labeling, tracking, and imaging due to its fluorescence properties.
Medicine: Investigated for drug delivery systems and targeted therapies.
Industry: Used in dye-based applications, such as fluorescent markers and indicators.
Vergleich Mit ähnlichen Verbindungen
Isobenzofuran-1-carboxylic acid stands out due to its unique combination of benzofuran and xanthene moieties. Similar compounds include fluorescein, rhodamine, and other xanthene derivatives, but none precisely match its structure and properties.
Eigenschaften
Molekularformel |
C9H6O3 |
---|---|
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
2-benzofuran-1-carboxylic acid |
InChI |
InChI=1S/C9H6O3/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h1-5H,(H,10,11) |
InChI-Schlüssel |
IAXHJVPHUODTTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=COC(=C2C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.